molecular formula C10H8F4O B13534921 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one

1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one

Katalognummer: B13534921
Molekulargewicht: 220.16 g/mol
InChI-Schlüssel: NYIBHGSXAXXOQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 2-fluoro-4-(trifluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Comparison: 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Eigenschaften

Molekularformel

C10H8F4O

Molekulargewicht

220.16 g/mol

IUPAC-Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)4-7-2-3-8(5-9(7)11)10(12,13)14/h2-3,5H,4H2,1H3

InChI-Schlüssel

NYIBHGSXAXXOQZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.